molecular formula C17H11NO6S B4593642 (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate

(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate

Cat. No.: B4593642
M. Wt: 357.3 g/mol
InChI Key: ZVEBCFROXFMLRT-UHFFFAOYSA-N
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Description

(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate is an organic compound that combines a naphthalene ring with a formyl group and a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate typically involves the reaction of 1-formylnaphthalene with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-Formylnaphthalene-2-carboxylic acid.

    Reduction: (1-Formylnaphthalen-2-yl) 2-aminobenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and nitro groups, which can participate in various biochemical reactions. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

  • (1-Formylnaphthalen-2-yl) 4-nitrobenzenesulfonate
  • (1-Formylnaphthalen-2-yl) 2-chlorobenzenesulfonate
  • (1-Formylnaphthalen-2-yl) 2-methylbenzenesulfonate

Comparison: Compared to its analogs, (1-Formylnaphthalen-2-yl) 2-nitrobenzenesulfonate is unique due to the presence of both a formyl group and a nitro group, which confer distinct reactivity and potential applications. The nitro group, in particular, can undergo reduction to form amines, which are valuable intermediates in organic synthesis.

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6S/c19-11-14-13-6-2-1-5-12(13)9-10-16(14)24-25(22,23)17-8-4-3-7-15(17)18(20)21/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEBCFROXFMLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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